3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)-
Overview
Description
Scientific Research Applications
Biological and Pharmacological Activities
1-DNJ, a polyhydroxylated piperidine alkaloid related to 3,4,5-Piperidinetriol, shows promise in treating diabetes, obesity, and related disorders due to its ability to inhibit intestinal alpha glucosidase. Moreover, 1-DNJ and its derivatives demonstrate anti-hyperglycemic, anti-viral, and anti-tumor properties, suggesting a broad scope for therapeutic applications (Tingting Tong et al., 2018).
Chemical Synthesis and Stereochemistry
A series of optically active molecules based on a piperidin-3-ol template, with varying affinities for dopamine, serotonin, and norepinephrine transporters, demonstrate potential in treating neurological disorders like drug abuse, depression, and ADHD (P. Kharkar et al., 2009). Stereochemical control in microbial reduction of related piperidine esters results in high diastereo- and enantioselectivities, important for chemical syntheses (Zhiwei Guo et al., 2006).
Spectroscopic Characterization
Spectroscopic studies using FTIR, FT-Raman, and UV-Vis techniques provide detailed insights into the structural and electronic properties of HEHMPT, a molecule closely related to 3,4,5-Piperidinetriol. These studies contribute to a deeper understanding of the molecular behavior and potential applications of such compounds (E. Isac paulraj & S. Muthu, 2013).
Potential in Cancer Therapy
Certain derivatives of piperidines exhibit significant anti-proliferative activity against cancer cells, highlighting the potential of these molecules in developing novel anticancer agents (A. Rehman et al., 2018).
Safety and Hazards
properties
IUPAC Name |
(2R,3R,4R,5S)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-2-9-3-6(11)8(13)7(12)5(9)4-10/h5-8,10-13H,2-4H2,1H3/t5-,6+,7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYOICKCVBMUPS-ULAWRXDQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C(C1CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222754 | |
Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72458-42-5 | |
Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072458425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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